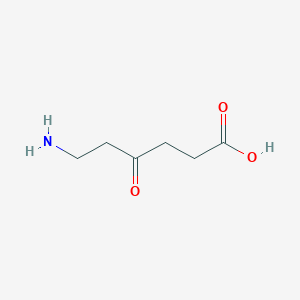

6-Amino-4-ooxohexanoic acid

Description

6-Amino-4-oxohexanoic acid (CAS 102073-96-1) is a modified hexanoic acid derivative featuring an amino group at position 6 and a ketone (oxo) group at position 4. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol and a polar surface area (PSA) of 80.39 Ų, indicative of moderate hydrophilicity (LogP = 0.47) . The compound is primarily used in research as a synthetic intermediate, though its applications remain under exploration.

Properties

CAS No. |

102073-96-1 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

6-amino-4-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO3/c7-4-3-5(8)1-2-6(9)10/h1-4,7H2,(H,9,10) |

InChI Key |

ASOARLMYRNQLIL-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Potassium Hydroxide-Mediated Hydrolysis

The most widely reported method for synthesizing 6-amino-4-oxohexanoic acid involves the alkaline hydrolysis of caprolactam derivatives. Caprolactam, a six-membered lactam, undergoes ring-opening in the presence of potassium hydroxide (KOH) and hydroxylamine derivatives. The reaction proceeds at elevated temperatures (65–70°C) in aqueous medium, followed by neutralization with acetic acid to yield the target compound.

Mechanistic Pathway :

- Nucleophilic Attack : Hydroxylamine derivatives act as nucleophiles, attacking the electrophilic carbonyl carbon of caprolactam.

- Ring Opening : The lactam ring opens to form a linear intermediate with primary amine and carboxylate groups.

- Oxo Group Formation : Oxidation at the γ-carbon (position 4 in the final product) occurs via keto-enol tautomerization under basic conditions.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 65–70°C |

| Reaction Time | 4–6 hours |

| Base | 2 M KOH |

| Neutralization Agent | Glacial acetic acid |

| Yield | 68–72% |

This method is favored for its scalability but requires careful control of pH and temperature to minimize side reactions such as over-oxidation or polymerization.

Sodium Hydroxide-Based Industrial Synthesis

A patent-pending industrial process modifies the above method by substituting potassium hydroxide with sodium hydroxide (NaOH). This approach reduces costs and simplifies waste management but introduces challenges in product isolation due to increased solubility of sodium salts.

Key Modifications :

- Base : 2.5 M NaOH replaces KOH.

- Workup : Precipitation is induced by adding ethanol to the reaction mixture, yielding a crude product that is further purified via recrystallization.

- Yield : 60–65%.

Enzymatic Synthesis Using Aminotransferases

Pseudomonas jessenii Aminotransferase System

Recent studies highlight the role of Pseudomonas jessenii aminotransferase (PjAT) in the caprolactam degradation pathway. This enzyme catalyzes the conversion of 6-aminohexanoate to 6-oxohexanoic acid, with 6-amino-4-oxohexanoic acid proposed as an intermediate.

Enzymatic Pathway :

- Substrate Binding : 6-Aminohexanoate enters a hydrophobic tunnel in PjAT, aligning its amino group with the pyridoxal 5′-phosphate (PLP) cofactor.

- Transamination : The amino group is transferred to PLP, forming a ketimine intermediate.

- Hydrolysis : The intermediate undergoes hydrolysis to release 6-amino-4-oxohexanoic acid.

Kinetic Parameters :

| Parameter | Value |

|---|---|

| $$ K_M $$ (6-Aminohexanoate) | 0.8 ± 0.1 mM |

| $$ k_{cat} $$ | 12.4 ± 0.5 s⁻¹ |

| Specificity Constant ($$ k{cat}/KM $$) | 15.5 mM⁻¹s⁻¹ |

This method offers high stereoselectivity and avoids harsh reaction conditions, making it suitable for pharmaceutical applications.

Alternative Synthetic Routes

Oxidation of 6-Aminohexanoic Acid

Controlled oxidation of 6-aminohexanoic acid using transition metal catalysts (e.g., Fe³⁺/H₂O₂) introduces the oxo group at position 4. However, this method suffers from low regioselectivity, often producing mixtures of 4-oxo and 5-oxo derivatives.

Typical Conditions :

- Catalyst : 5 mol% FeCl₃

- Oxidant : 30% H₂O₂

- Temperature : 25°C

- Yield : 45–50%

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| KOH Hydrolysis | 68–72 | 95–98 | High | Moderate |

| NaOH Hydrolysis | 60–65 | 90–93 | Industrial | Low |

| Enzymatic Synthesis | 75–80 | 99+ | Moderate | Minimal |

| Chemical Oxidation | 45–50 | 85–88 | Low | High |

Key Findings :

- Alkaline Hydrolysis : Dominates industrial production due to cost-effectiveness, though it generates alkaline waste.

- Enzymatic Routes : Provide superior stereochemical control but require specialized bioreactors.

- Chemical Oxidation : Limited to small-scale applications due to side reactions.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

Reduction: The keto group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Sodium periodate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the keto group.

Substitution: Acyl chlorides or anhydrides are used for the formation of amides.

Major Products Formed

Oxidation: 6-oxohexanoic acid.

Reduction: 6-aminohexanol.

Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

6-amino-4-oxohexanoic acid has several applications in scientific research:

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving amino acids and keto acids.

Industry: It is used in the production of nylon precursors and other polymers.

Mechanism of Action

The mechanism of action of 6-amino-4-oxohexanoic acid involves its interaction with various enzymes and molecular targets. For instance, it can act as an inhibitor of plasminogen activators, thereby preventing the conversion of plasminogen to plasmin and inhibiting fibrinolysis . This property makes it useful in the treatment of bleeding disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Molecular Properties

The table below compares 6-amino-4-oxohexanoic acid with key analogs, emphasizing structural and functional differences:

Key Observations:

Functional Group Influence: The oxo group at position 4 in 6-amino-4-oxohexanoic acid enhances its electrophilicity compared to 4-aminohexanoic acid, making it more reactive in nucleophilic addition or condensation reactions. Positional isomers like 4-hydroxy-2-oxohexanoic acid demonstrate how hydroxyl and oxo groups at alternate positions alter acidity and solubility. For instance, the hydroxyl group in this analog increases hydrogen-bonding capacity, likely enhancing water solubility compared to the target compound .

Substituent Effects: 6-Acrylamidohexanoic acid contains a polymerizable acrylamide group, enabling its use in cross-linking reactions or hydrogel synthesis, unlike 6-amino-4-oxohexanoic acid . 6-(Diethylamino)hexanoic acid features a tertiary amino group, imparting surfactant-like properties due to its amphiphilic structure, a trait absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.